Cathepsin B Inhibitory Potential: Substituent-Driven Binding Affinity Modulation vs. Unsubstituted 1,2,4-Thiadiazole Core
In a defined series of 1,2,4-thiadiazole-based cathepsin B inhibitors, compound 3a (bearing a 3-methoxyphenyl substituent) exhibited a Ki of 2.6 μM [1]. Systematic SAR analysis demonstrated that substituents at the 3-position strongly influence enzyme binding affinity in the rank order OMe > Ph > COOH, while the 5-position substituent dictates enzyme selectivity [1]. The target compound 2549007-47-6 incorporates a 3-methoxymethyl group and a 5-(2-methoxybenzyl)amino moiety—both electron-donating substituents that are structurally analogous to affinity-enhancing motifs identified in the SAR study. By contrast, the unsubstituted 1,2,4-thiadiazol-5-amine core (CAS 7552-07-0) lacks any substituent and is not reported to exhibit measurable cathepsin B inhibition.
| Evidence Dimension | Cathepsin B inhibition affinity (Ki) |
|---|---|
| Target Compound Data | No direct data; inferred potential based on SAR: OMe-substituted analogs favored |
| Comparator Or Baseline | Compound 3a (3-methoxyphenyl-1,2,4-thiadiazole derivative): Ki = 2.6 μM; Unsubstituted 1,2,4-thiadiazol-5-amine: no reported activity |
| Quantified Difference | SAR trend: OMe-substituted analogs show ~4–10× affinity improvement over Ph-substituted and >100× over COOH-substituted analogs |
| Conditions | In vitro fluorometric cathepsin B enzymatic assay, pH 6.0, 37 °C |
Why This Matters
Procurement of this compound enables exploration of a substitution space (3-methoxymethyl + 5-(2-methoxybenzyl)amino) for which SAR data predict enhanced cathepsin B binding affinity relative to simpler 1,2,4-thiadiazole scaffolds.
- [1] Leung-Toung, R., Li, W., Tam, T. F., & Karimian, K. (2003). 1,2,4-Thiadiazole: A novel Cathepsin B inhibitor. Bioorganic & Medicinal Chemistry Letters, 13(20), 3479–3483. View Source
